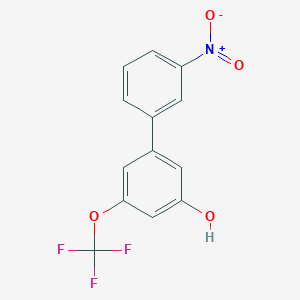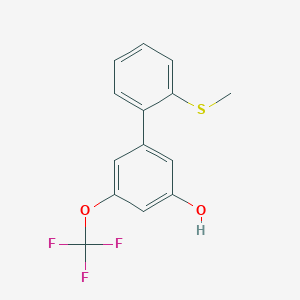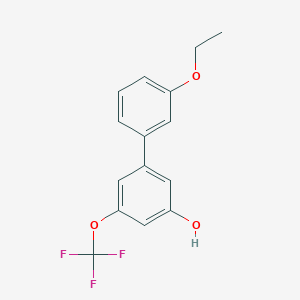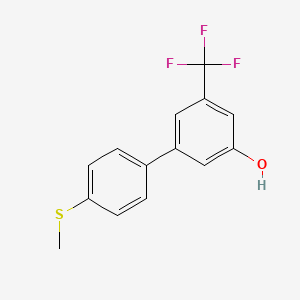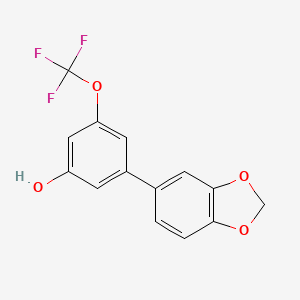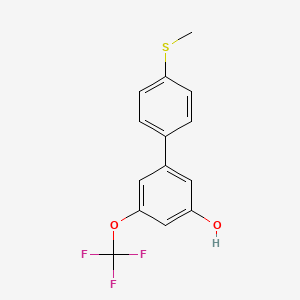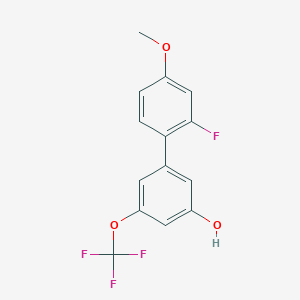
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (abbreviated as 5-FMP-3-TFMP) is a fluorinated phenol compound with a wide range of applications in scientific research. It is a colorless solid that has a melting point of 65-68 °C and a boiling point of 180-182 °C. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. 5-FMP-3-TFMP has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer for polymers. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of polymers and as a stabilizer for polymers. It is also believed to have antioxidant properties, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have antioxidant properties, which may be responsible for its anti-inflammatory, anti-cancer, and anti-aging effects. It has also been shown to have neuroprotective effects, which may be responsible for its ability to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to work with. It is also relatively non-toxic, which makes it safe to use in experiments. Additionally, it is a relatively inexpensive compound, which makes it cost-effective.
However, there are some limitations to the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. It is a relatively new compound, so its effects are not yet fully understood. Additionally, its use in laboratory experiments requires specialized equipment and techniques, which may not be available in all laboratories.
Orientations Futures
There are several potential future directions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to determine the potential therapeutic applications of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%. Third, further research is needed to determine the optimal conditions for the use of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. Finally, further research is needed to determine the potential environmental impacts of 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
Méthodes De Synthèse
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of fluoroacetic acid and 5-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a fluoroacetic ester, which is then hydrolyzed in the presence of a strong acid such as hydrochloric acid to yield 5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%.
Propriétés
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZKDKUBUIUCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686618 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-88-2 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


